N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0985235
InChI:
InChI=1S/C15H14BrN5O3/c1-19-13-12(14(23)20(2)15(19)24)17-8-21(13)7-11(22)18-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,22)
SMILES:
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NC3=CC=C(C=C3)Br
Molecular Formula:
C15H14BrN5O3
Molecular Weight:
392.21 g/mol
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide
CAS No.:
Cat. No.: VC0985235
Molecular Formula: C15H14BrN5O3
Molecular Weight: 392.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrN5O3 |
|---|---|
| Molecular Weight | 392.21 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetamide |
| Standard InChI | InChI=1S/C15H14BrN5O3/c1-19-13-12(14(23)20(2)15(19)24)17-8-21(13)7-11(22)18-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,22) |
| Standard InChI Key | RQCKEGWEUUXTOW-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NC3=CC=C(C=C3)Br |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NC3=CC=C(C=C3)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator